![molecular formula C18H24N4O B2884721 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone CAS No. 1170253-79-8](/img/structure/B2884721.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone is a novel chemical entity that has gained significant attention in scientific research. This compound has shown promising results in various studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
DNA Minor Groove Binding
Hoechst 33258, a closely related compound, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This characteristic makes it an important tool in cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Hoechst derivatives also show promise as radioprotectors and topoisomerase inhibitors, indicating potential for drug design based on their DNA-binding capabilities (Issar & Kakkar, 2013).
Cytochrome P450 Inhibition
The compound's relevance extends to the study of Cytochrome P450 (CYP) enzymes, crucial for the metabolism of many drugs. Understanding the selectivity of inhibitors can help predict drug-drug interactions. This area of research is pivotal for developing safer pharmaceuticals by managing the metabolic pathways that drugs undergo in the liver (Khojasteh et al., 2011).
Psychiatric Disorder Treatment
Another area of application is in the treatment of psychotic and mood disorders. Lurasidone, for instance, a novel antipsychotic drug, demonstrates the potential of benzisothiazole derivatives in treating schizophrenia and bipolar depression. Its efficacy, coupled with a lower risk of metabolic, weight, and cardiac issues, underscores the therapeutic value of such compounds (Pompili et al., 2018).
Tuberculosis Treatment
Macozinone (PBTZ169), a piperazine-benzothiazinone derivative, is highlighted for its progress in clinical studies for treating tuberculosis. It targets the DprE1 enzyme, essential for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. This indicates a promising avenue for developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Antimicrobial Activity
Benzothiazole derivatives are noted for their antimicrobial activity. Research into the structural requirements for antimicrobial efficacy suggests these compounds, especially when combined with piperazine and morpholine rings, could serve as potent antimicrobial agents. This opens up possibilities for novel antibiotic development (Bukhari, 2022).
作用機序
Target of Action
Compounds with similar structures have been found to inhibit the hepatitis c virus (hcv) by acting on the hcv entry stage .
Mode of Action
It is suggested that similar compounds block hcv replication by acting on the hcv entry stage . This suggests that F5614-0113 might interact with its targets to prevent the virus from entering the host cells, thereby inhibiting its replication.
Biochemical Pathways
Given its potential role as an hcv entry inhibitor, it can be inferred that it may affect the pathways involved in viral entry into host cells .
Result of Action
If it acts as an hcv entry inhibitor, it could potentially prevent the virus from entering host cells, thereby inhibiting viral replication and reducing viral load .
特性
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(14-5-1-2-6-14)22-11-9-21(10-12-22)13-17-19-15-7-3-4-8-16(15)20-17/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRKCZRJPHDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。